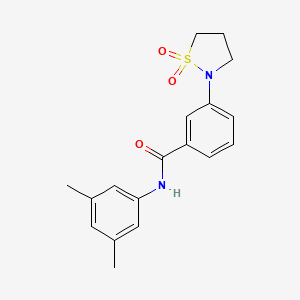

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic organic molecule that appears to be designed for a specific biological or chemical activity, given its complex structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step reactions, including the formation of intermediate structures. For example, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides involves the preparation from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, with confirmation of structures by NMR and MS . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions indicates the versatility of benzamide chemistry . The intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides without the need for silver or pivalate additives suggests a method that could potentially be adapted for the synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by techniques such as X-ray crystallography, NMR, and MS. For instance, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . These techniques could be employed to determine the precise molecular structure of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, which would be essential for understanding its reactivity and interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The oxidative cycloaddition of benzamides and alkynes, catalyzed by Rh(III) in the presence of Cu(II) oxidants, is an example of how complex benzamide structures can be synthesized through C-H/N-H activation . This type of reaction could potentially be relevant for the synthesis or modification of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, certain benzamide compounds exhibit colorimetric sensing behavior, such as the drastic color transition observed in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The herbicidal activity of some benzamide derivatives, as well as their interaction with biological targets like HPPD, is another aspect of their chemical properties . These properties are influenced by the molecular structure and substituents present in the benzamide derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications in Chemistry

Rhodium-catalyzed Oxidative Cycloaddition :The oxidative cycloaddition of benzamides and alkynes, utilizing Rh(III) catalysts in the presence of Cu(II) oxidants, demonstrates a methodology that could be applicable to the synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide. This process, involving N-H metalation followed by ortho C-H activation and alkyne insertion, results in the formation of isoquinolones, highlighting the compound's potential role in synthesizing novel heterocyclic scaffolds (Hyster & Rovis, 2010).

Metalation and Coupling Reactions :Another application is seen in the ortho-metalation of benzamides with magnesiate bases, allowing for cyclization to form isoquinolones in one-pot operations. The versatility in electrophilic trapping post-cyclization introduces further complexity, suggesting that N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide could be a precursor in synthesizing complex organic frameworks (Antczak & Ready, 2012).

Medicinal Chemistry Applications

Isoquinolone Synthesis :In medicinal chemistry, the synthesis of isoquinolones from substituted benzamides and alkynes, using bis(trifluoracetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA), showcases a metal-free oxidative cycloaddition reaction. This method yields a variety of isoquinolones under mild conditions, which could imply the potential of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide in drug discovery and development (Chen et al., 2014).

Cobalt-Catalyzed Oxidative Cyclization :The cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides provides isoindolone spirosuccinimides, showing compatibility with various substitutions. This method's ability to tolerate heteroaryl carboxamides leading to intriguing scaffolds suggests potential applications in synthesizing complex molecules for therapeutic purposes (Manoharan & Jeganmohan, 2017).

Material Science Applications

Synthesis of Soluble Polymides :In the realm of material science, the synthesis of soluble polymides from aromatic tetracarboxylic dianhydrides, including the preparation of 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, hints at potential applications in developing new materials. The high thermal stability and solubility in various organic solvents of these polymides suggest that related benzamide compounds could be utilized in creating new polymers with desirable physical properties (Imai et al., 1984).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves the reaction of 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid with cyclopropylamine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid", "cyclopropylamine", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid is dissolved in a suitable solvent and reacted with cyclopropylamine at a temperature of 80-100°C for 12-24 hours.", "Step 2: The resulting product is then cooled and filtered to obtain the intermediate product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid.", "Step 3: To this intermediate product, benzoyl chloride is added dropwise at a temperature of 0-5°C and the reaction mixture is stirred for 2-3 hours.", "Step 4: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the final product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide." ] } | |

Número CAS |

1298053-51-6 |

Nombre del producto |

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide |

Fórmula molecular |

C20H21ClN4O4S |

Peso molecular |

448.92 |

Nombre IUPAC |

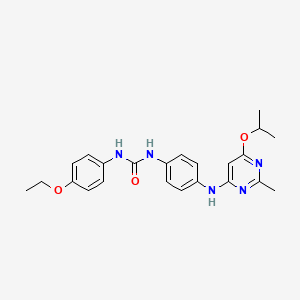

3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |

Clave InChI |

SEZODVHWPCJUNX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)